![molecular formula C8H18N2O2 B026046 ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate CAS No. 108302-68-7](/img/structure/B26046.png)
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, commonly known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control pests in agriculture, forestry, and public health. It is also used in household insecticides and pet products. Carbaryl is a broad-spectrum insecticide that affects a wide range of pests, including beetles, aphids, and mites.
Mechanism Of Action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter that stimulates the nervous system. The overstimulation of the nervous system leads to paralysis and death of the insect.
Biochemical And Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, the digestive system, and the reproductive system. Carbaryl also affects the metabolism of insects, which can lead to changes in their behavior and physiology.
Advantages And Limitations For Lab Experiments
Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness and relatively low cost. It is also relatively safe for humans and animals when used properly. However, carbaryl has some limitations in laboratory experiments. It is a broad-spectrum insecticide that affects a wide range of pests, which can make it difficult to study the effects of specific pests. It can also have non-target effects on other organisms, which can complicate the interpretation of experimental results.
Future Directions
1. Development of more selective insecticides that target specific pests without affecting non-target organisms.
2. Use of alternative pest control methods, such as biological control, that are more environmentally friendly.
3. Development of new formulations of carbaryl that are more effective and less toxic.
4. Study of the long-term effects of carbaryl on the environment and non-target organisms.
5. Development of new methods for monitoring and controlling pest populations.
Conclusion:
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is a broad-spectrum insecticide that affects a wide range of pests, including those that are resistant to other insecticides. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. While carbaryl has some limitations in laboratory experiments, it is still a valuable tool for pest control. However, there is a need for the development of more selective and environmentally friendly pest control methods in the future.
Synthesis Methods
Carbaryl is synthesized by reacting methyl isocyanate with 2-(dimethylamino)ethyl alcohol in the presence of ethyl alcohol. The resulting mixture is then heated to form carbaryl. The synthesis method is relatively simple and inexpensive, which makes carbaryl a popular choice for insect control.
Scientific Research Applications
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. Scientific research has shown that carbaryl is effective against a wide range of pests, including those that are resistant to other insecticides. It is also relatively safe for humans and animals when used properly.
properties
CAS RN |
108302-68-7 |
|---|---|
Product Name |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O2/c1-5-12-8(11)10(4)7-6-9(2)3/h5-7H2,1-4H3 |
InChI Key |
UDGXPBRNTGCYIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)CCN(C)C |
Canonical SMILES |
CCOC(=O)N(C)CCN(C)C |
synonyms |
Carbamic acid, (2-dimethylaminoethyl)methyl-, ethyl ester (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




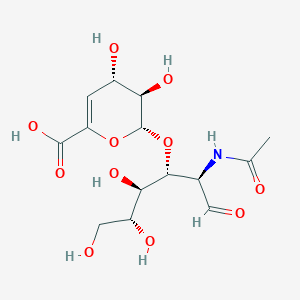
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
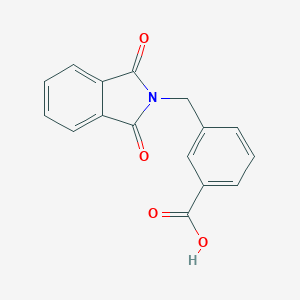

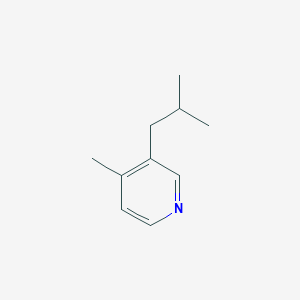
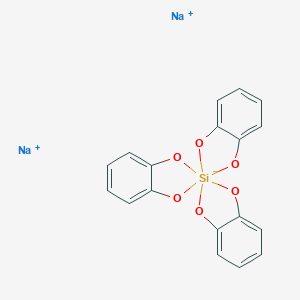
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

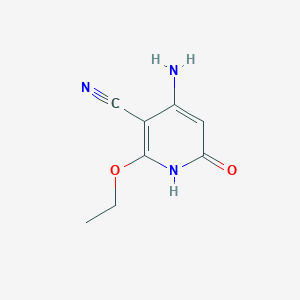
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
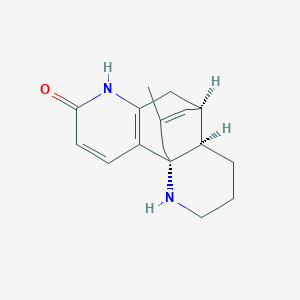
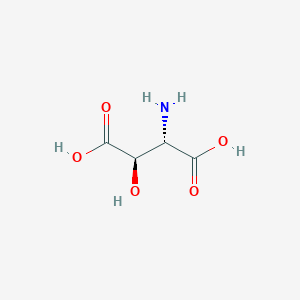
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)